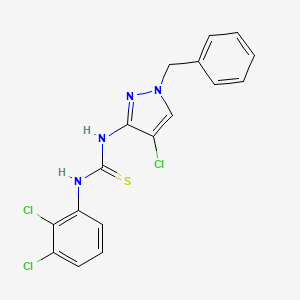![molecular formula C19H16Cl2N2O B4285541 N-[1-(2,4-dichlorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B4285541.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-1-naphthylurea
Vue d'ensemble
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N'-1-naphthylurea, commonly known as DCMU, is a herbicide that was first synthesized in the 1950s. It is widely used in agriculture to control the growth of weeds, algae, and cyanobacteria. DCMU is also used in scientific research to study photosynthesis, as it inhibits the electron transport chain in photosystem II.
Mécanisme D'action
DCMU works by binding to the QB site in photosystem II, which is where plastoquinone binds during photosynthesis. By binding to this site, DCMU blocks the transfer of electrons from the reaction center to plastoquinone, which inhibits the electron transport chain in photosystem II. This leads to a buildup of electrons in the reaction center and a decrease in the production of ATP and NADPH.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants and algae. In addition to inhibiting photosynthesis, DCMU can also induce oxidative stress and alter the expression of genes involved in stress response. It has also been shown to affect the growth and development of plants and algae, as well as their ability to resist pathogens and pests.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCMU in lab experiments is its specificity for photosystem II. By inhibiting this complex, researchers can study the role of photosystem II in photosynthesis without affecting other parts of the electron transport chain. However, DCMU is also toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DCMU is sensitive to light and can break down over time, which can affect the reproducibility of experiments.
Orientations Futures
There are a number of future directions for research on DCMU and its effects on photosynthesis and plant physiology. One area of interest is the development of new herbicides based on DCMU that are more effective and less toxic to the environment. Another area of interest is the use of DCMU to study the role of photosystem II in stress response and adaptation in plants and algae. Finally, there is ongoing research into the molecular mechanisms of DCMU inhibition and its potential applications in biotechnology and bioenergy.
Applications De Recherche Scientifique
DCMU is widely used in scientific research to study photosynthesis. It is a potent inhibitor of photosystem II, which is responsible for the oxygen-evolving complex in photosynthesis. By inhibiting this complex, DCMU can be used to study the electron transport chain in photosystem II and its role in photosynthesis.
Propriétés
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-12(15-10-9-14(20)11-17(15)21)22-19(24)23-18-8-4-6-13-5-2-3-7-16(13)18/h2-12H,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHMYEDJUWNBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-naphthalen-1-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4285461.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)
![N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4285481.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4285489.png)
![N-[1-(4-chlorophenyl)propyl]-N'-propylurea](/img/structure/B4285490.png)
![N-(2,5-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285504.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4285516.png)
![2,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4285524.png)
![N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4285532.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B4285536.png)
![4-chloro-N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4285555.png)
![N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide](/img/structure/B4285561.png)